7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride
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Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride typically involves the reaction of 7-Oxabicyclo[2.2.1]heptane with carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions . In medicine, the compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes . Additionally, it finds applications in the industry as a precursor for the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride include 7-Oxabicyclo[2.2.1]heptane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require precise control over chemical transformations and interactions .
Biological Activity
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of 7-Oxabicyclo[2.2.1]heptane derivatives typically involves multi-step organic reactions. For instance, one approach includes the reaction of bicyclic intermediates with hydrazine derivatives to yield the carbohydrazide form. The following table summarizes key steps in the synthesis process:
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | Bicyclic compound + Hydrazine | Reflux in ethanol | 75% |
2 | Carbohydrazide + HCl | Room temperature | 85% |
Estrogen Receptor Modulation
A novel class of 7-oxabicyclo[2.2.1]heptene sulfonamides has shown improved activity as selective estrogen receptor downregulators (SERDs), which are crucial in breast cancer treatment . These findings indicate that modifications to the bicyclic structure can enhance biological activity, suggesting that this compound may also possess similar properties.
The proposed mechanism for the biological activity of these compounds often involves modulation of protein interactions and degradation pathways. For instance, SERDs have been shown to induce proteasome-mediated degradation of estrogen receptors, leading to decreased cancer cell proliferation .
Case Studies
- Case Study on SERD Activity : A study evaluated various sulfonamide derivatives based on the bicyclic structure and found that compounds with longer alkyl chains exhibited enhanced ERα degradation activity, with IC50 values as low as 0.77 μM against MCF-7 breast cancer cells .
- Antitumor Efficacy : Another investigation into the antitumor properties of bicyclic derivatives revealed that certain analogs significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Properties
Molecular Formula |
C7H13ClN2O2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-9-7(10)5-3-4-1-2-6(5)11-4;/h4-6H,1-3,8H2,(H,9,10);1H |
InChI Key |
ZYQSNIQBBDQSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)NN.Cl |
Origin of Product |
United States |
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